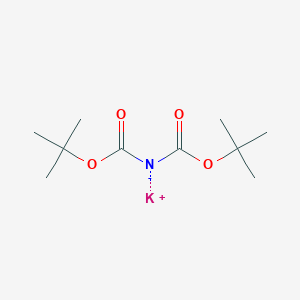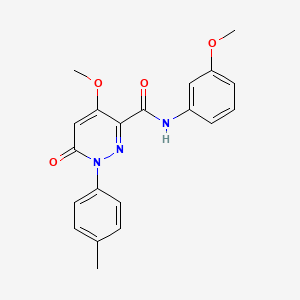
2-(4-chlorophenoxy)-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorophenoxy group, a pyrrolidinyl-pyrimidinyl moiety, and an acetamide linkage, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide typically involves multiple steps:
-
Formation of the Chlorophenoxy Intermediate
Starting Material: 4-chlorophenol
Reaction: 4-chlorophenol is reacted with chloroacetic acid in the presence of a base (e.g., sodium hydroxide) to form 2-(4-chlorophenoxy)acetic acid.
Conditions: Reflux in an aqueous medium.
-
Synthesis of the Pyrrolidinyl-Pyrimidinyl Intermediate
Starting Material: 4-(pyrrolidin-1-yl)pyrimidine
Reaction: This intermediate is synthesized by reacting 2-chloropyrimidine with pyrrolidine in the presence of a base (e.g., potassium carbonate).
Conditions: Reflux in an organic solvent like dimethylformamide (DMF).
-
Coupling Reaction
Starting Materials: 2-(4-chlorophenoxy)acetic acid and 4-(pyrrolidin-1-yl)pyrimidine
Reaction: The two intermediates are coupled using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Conditions: Room temperature in an organic solvent like dichloromethane (DCM).
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. This often involves:
Continuous Flow Chemistry: Enhancing reaction efficiency and scalability.
Automated Synthesis: Using automated reactors to control reaction parameters precisely.
Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Conditions: Acidic or basic medium.
Products: Oxidized derivatives of the chlorophenoxy and pyrimidinyl groups.
-
Reduction
Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Conditions: Anhydrous conditions.
Products: Reduced forms of the acetamide and pyrimidinyl groups.
-
Substitution
Reagents: Halogenating agents like thionyl chloride (SOCl₂).
Conditions: Reflux in an organic solvent.
Products: Substituted derivatives at the chlorophenoxy or pyrimidinyl positions.
Common Reagents and Conditions
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Solvents: Organic solvents like dichloromethane (DCM), dimethylformamide (DMF), and ethanol.
Temperature: Reactions typically occur at room temperature to reflux conditions.
科学的研究の応用
Chemistry
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Material Science: Incorporated into polymers to improve thermal and mechanical properties.
Biology
Enzyme Inhibition: Acts as an inhibitor for specific enzymes, useful in studying enzyme kinetics and mechanisms.
Protein Binding: Used in assays to study protein-ligand interactions.
Medicine
Drug Development: Potential lead compound for developing new pharmaceuticals targeting specific biological pathways.
Diagnostics: Utilized in diagnostic assays for detecting specific biomolecules.
Industry
Agriculture: Employed in the synthesis of agrochemicals for pest control.
Cosmetics: Incorporated into formulations for its potential bioactive properties.
作用機序
The mechanism by which 2-(4-chlorophenoxy)-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide exerts its effects involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways: Modulating signaling pathways involved in cell growth, apoptosis, or metabolism.
類似化合物との比較
Similar Compounds
2-(4-chlorophenoxy)acetic acid: Shares the chlorophenoxy group but lacks the pyrimidinyl and pyrrolidinyl moieties.
4-(pyrrolidin-1-yl)pyrimidine: Contains the pyrimidinyl and pyrrolidinyl groups but lacks the chlorophenoxy and acetamide linkages.
Uniqueness
2-(4-chlorophenoxy)-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific and industrial applications.
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c18-13-3-5-14(6-4-13)24-12-17(23)20-11-15-19-8-7-16(21-15)22-9-1-2-10-22/h3-8H,1-2,9-12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCKMVOUXSBWMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)CNC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[1-(5-Chloro-2-methoxybenzoyl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2841891.png)

![6-Cyano-N-[1-(2-ethylpyrazol-3-yl)-2-oxopiperidin-3-yl]pyridine-3-sulfonamide](/img/structure/B2841893.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2841895.png)


![N-(4-methoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiophene-2-sulfonamide](/img/structure/B2841901.png)
![5-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide](/img/structure/B2841902.png)
![N-[Cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2841905.png)
![2-{[1-(4-Chlorobenzenesulfonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine](/img/structure/B2841907.png)
![1-{[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-4-methylpiperazine](/img/structure/B2841908.png)

